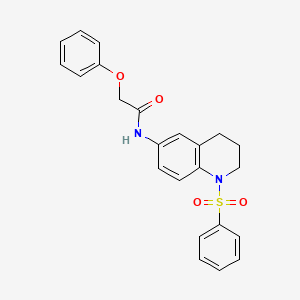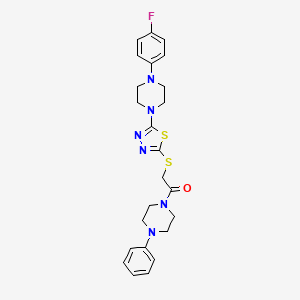![molecular formula C14H10F3N5 B2543159 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-67-9](/img/structure/B2543159.png)
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a chemical compound that blends the aromatic complexity of a pyridine ring with the reactive nature of a tetrazole moiety. This structure creates a versatile compound often used in advanced chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically starts with the preparation of key intermediates. One common route involves the reaction of a substituted pyridine with a phenyl-substituted tetrazole under catalytic conditions. Typically, a palladium-catalyzed coupling reaction, such as Suzuki or Stille coupling, is employed.
Reaction Conditions:
Solvents: Toluene or dimethylformamide (DMF)
Catalysts: Palladium acetate or palladium(II) chloride
Temperature: 80-110°C
Duration: 6-12 hours
Industrial Production Methods
In industrial settings, this compound can be prepared in bulk using continuous flow reactors to ensure consistency and scalability. High-throughput synthesis can optimize reaction times and yields, often utilizing automated systems to handle reagents and monitor reactions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Forms oxidized derivatives under the influence of oxidizing agents like permanganate or chromium trioxide.
Reduction: Can be reduced using hydrogenation methods with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate
Reduction: Hydrogen gas, palladium/carbon catalyst
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: Oxidized aromatic ketones or quinones
Reduction: Reduced aromatic amines or hydrocarbons
Substitution: Various functionalized derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, it serves as a precursor for synthesizing complex molecules and is a building block for supramolecular structures.
Biology
In biological research, it is utilized for the study of enzyme inhibition and receptor binding due to its ability to interact with biomolecules.
Medicine
The compound is explored for its potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the manufacture of advanced materials and specialty chemicals, particularly where precise functionalization is needed.
Wirkmechanismus
The compound's effects are mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity in cellular signaling pathways. The trifluoromethyl and tetrazole groups are key to its high binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylpyridine
3-(trifluoromethyl)phenylpyridine
(1H-1,2,3,4-tetrazol-5-yl)methylpyridine
Uniqueness
The distinct combination of the tetrazole and trifluoromethyl groups sets this compound apart, giving it unique chemical properties and enhanced biological activity. This combination is less common and offers greater versatility in research and industrial applications.
Through its sophisticated structure and broad applicability, 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine stands out as a pivotal compound in modern science and industry.
Eigenschaften
IUPAC Name |
2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)10-7-4-8-18-12(10)11(13-19-21-22-20-13)9-5-2-1-3-6-9/h1-8,11H,(H,19,20,21,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNRLTVANHGBEN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2543082.png)
![2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2543083.png)
![1-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2543085.png)
![N-(2,4-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2543086.png)
![2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol](/img/structure/B2543087.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate](/img/structure/B2543094.png)
![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)


